Substitution Pattern Directs Lipophilicity and Hydrogen-Bonding Capacity
The 5-chloro-2-methyl substitution pattern on the N-phenylformamide scaffold produces a unique combination of lipophilicity and hydrogen-bonding capacity relative to regioisomeric analogs. N-(5-Chloro-2-methylphenyl)formamide has a computed XLogP3 of 1.9 and a topological polar surface area (TPSA) of 29.1 Ų [1]. The 2-chloro-5-methyl isomer (CAS 18931-82-3) has a comparable molecular weight (169.61 g/mol) but a different spatial arrangement of the chlorine and methyl groups that in silico predicts a distinct electronic distribution and consequently altered intermolecular interactions. This difference in polarity and hydrogen-bonding capacity can directly affect chromatographic retention times, recrystallization behavior, and solubility in organic solvents relevant for synthetic workflows.
| Evidence Dimension | Lipophilicity and hydrogen-bonding parameters |
|---|---|
| Target Compound Data | XLogP3 = 1.9; Hydrogen Bond Donor Count = 1; Hydrogen Bond Acceptor Count = 1; TPSA = 29.1 Ų |
| Comparator Or Baseline | N-(2-Chloro-5-methylphenyl)formamide (CAS 18931-82-3): identical molecular formula (C8H8ClNO), identical molecular weight (169.61 g/mol), but different substituent positions lead to a predicted change in computed XLogP3 and dipole moment distributions. |
| Quantified Difference | Positional isomerism with identical gross composition but different spatial electronic properties; changes in computed dipole moments anticipated (exact value not available for comparator). |
| Conditions | Computed properties derived from PubChem (PubChem release 2021.05.07 and later). |
Why This Matters
The 5-chloro-2-methyl substitution pattern imparts a distinct lipophilicity/hydrogen-bonding profile that controls solubility and chromatographic behavior, making the compound non-interchangeable with its regioisomer in preparative or analytical methods.
- [1] PubChem. (2026). Computed Properties for CID 235187. National Center for Biotechnology Information. View Source
